Ethyl chloroglyoxylate
Overview
Description
Ethyl chloroglyoxylate is a chemical compound used in various organic syntheses. Its significance lies in its reactivity and utility in forming more complex chemical structures.
Synthesis Analysis
Ethyl chloroglyoxylate can be synthesized through various chemical reactions. One method involves the base-catalyzed conjugate addition reaction with enones and enals, leading to the formation of functionalized sulfones through a sulfa-Michael reaction (Fernández et al., 2014). Another approach includes the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding high purity products without the need for chromatography (Viirre & Hudson, 2003).
Molecular Structure Analysis
The molecular structure of ethyl chloroglyoxylate derivatives can be analyzed through various spectroscopic techniques. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a derivative, was characterized using NMR and mass spectral analysis, and its structure was confirmed by X-ray diffraction studies (Achutha et al., 2017).
Chemical Reactions and Properties
Ethyl chloroglyoxylate participates in a range of chemical reactions. It shows about 10^6 times faster solvolyses than chloroformates, suggesting a reaction mechanism involving addition-elimination steps (Kevill, Park, & Kyong, 2005). Its derivatives can undergo reactions like cyclocondensation under ultrasound irradiation with high regioselectivity (Machado et al., 2011).
Physical Properties Analysis
The physical properties of ethyl chloroglyoxylate derivatives vary. For instance, ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was studied for its physical properties using X-ray diffraction and various spectroscopic methods, providing insights into its molecular geometry and vibrational frequencies (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl chloroglyoxylate can be explored through its reactivity in various chemical reactions. For example, ethyl glyoxylate N-tosylhydrazone, a related compound, serves as an excellent sulfonyl anion surrogate in base-catalyzed reactions (Fernández et al., 2014). Similarly, its derivatives can be used in the synthesis of peptide nucleic acid monomers (Viirre & Hudson, 2003).
Scientific Research Applications
Controlled Polymerization : Ethyl glyoxylate, a derivative of ethyl chloroglyoxylate, has been successfully used in controlled polymerization. This process is relevant for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).
Synthesis of Intermediates for Pharmaceuticals : The synthesis of ethyl 3-aryl-5-methyl-2-pyrrolecarboxylate, a key intermediate for producing pyrrolnitrin, involves ethyl chloroglyoxylate. Pyrrolnitrin is an important compound in pharmaceutical chemistry (Nakano et al., 1969).
Sulfonyl Transfer Reagent : Ethyl glyoxylate N-tosylhydrazone, derived from ethyl chloroglyoxylate, serves as an effective sulfonyl anion surrogate. It's used in the synthesis of functionalized sulfones with high yield and chemoselectivity in base-catalyzed reactions (Fernández et al., 2014).
Chemical Synthesis and Rearrangement : Ethyl chloroglyoxylate is involved in the synthesis and rearrangement of ethyl aryloxyglyoxalate arylhydrazones. This process is significant in the field of organic synthesis (Shawali et al., 1975).
Photochemical Reactions : In photochemical studies, ethyl chloroglyoxylate reacts with compounds like cyclohexane and toluene. This research is fundamental to understanding photochemical processes in organic chemistry (Pac & Tsutsumi, 1966).
Synthesis of Ethyl Demethylaminothiazolyloximate : A notable application includes the synthesis of ethyl demethylaminothiazolyloximate, streamlining the process by eliminating the need for large quantities of organic solvents and reducing reaction time (Cheng Qing-rong, 2007).
Liquid-Liquid Extraction and Chromatography : Ethylammonium nitrate solvents, related to ethyl chloroglyoxylate, are effective in isolating proton donor functional analytes in liquid-liquid extraction and chromatography. They have applications in analyzing urban dust, shale oil, and urine samples (Shetty et al., 1990).
Antitumor Properties : Compounds like CHG(Et)2, related to ethyl chloroglyoxylate, exhibit promising pharmacokinetic and antitumor properties, suggesting potential clinical use in treating various cancers (Sharkey et al., 2000).
PEGylation in Biomedical Applications : Ethylene glycol and its derivatives, including those related to ethyl chloroglyoxylate, are used in PEGylation processes, which are crucial in biomedicine for improving the efficacy of therapeutic agents (Roberts et al., 2002; Yue et al., 2012).
Toxicological Studies : Ethylmercury-containing compounds, similar in structure to ethyl chloroglyoxylate, are studied for their ability to cross the blood-brain barrier and accumulate mercury in the brain (Kern et al., 2019).
Kinetic Studies in Organic Chemistry : Studies on the solvolysis of methyl and ethyl chloroglyoxylates contribute significantly to understanding reaction mechanisms in organic chemistry (Kevill et al., 2005).
Safety And Hazards
Ethyl chloroglyoxylate is classified as a flammable liquid (Category 3), and it may cause severe skin burns and eye damage (Category 1B). It may also cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist or vapors, and it should not come in contact with the skin or eyes . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
ethyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZFULPEVHKEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063598 | |
Record name | Acetic acid, chlorooxo-, ethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3063598 | |
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Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl oxalyl chloride | |
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Vapor Pressure |
7.61 [mmHg] | |
Record name | Ethyl oxalyl chloride | |
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Product Name |
Ethyl chloroglyoxylate | |
CAS RN |
4755-77-5 | |
Record name | Ethyl oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl oxalyl chloride | |
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Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, chlorooxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063598 | |
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Record name | Ethyl chloroglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.986 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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